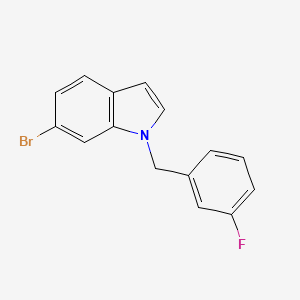6-bromo-1-(3-fluorobenzyl)-1H-indole
CAS No.:
Cat. No.: VC13530920
Molecular Formula: C15H11BrFN
Molecular Weight: 304.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H11BrFN |
|---|---|
| Molecular Weight | 304.16 g/mol |
| IUPAC Name | 6-bromo-1-[(3-fluorophenyl)methyl]indole |
| Standard InChI | InChI=1S/C15H11BrFN/c16-13-5-4-12-6-7-18(15(12)9-13)10-11-2-1-3-14(17)8-11/h1-9H,10H2 |
| Standard InChI Key | QJDKDNCSHBOAAD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)CN2C=CC3=C2C=C(C=C3)Br |
| Canonical SMILES | C1=CC(=CC(=C1)F)CN2C=CC3=C2C=C(C=C3)Br |
Introduction
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 6-bromo-1-(3-fluorobenzyl)-1H-indole typically involves sequential functionalization of the indole core (Figure 1):
Step 1: Bromination of Indole
6-Bromoindole (CAS: 52415-29-9) serves as the primary intermediate. Bromination at position 6 is achieved via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
Step 2: N-Alkylation with 3-Fluorobenzyl Bromide
The 3-fluorobenzyl group is introduced through nucleophilic alkylation. In a representative procedure:
-
Reagents: 6-Bromoindole, 3-fluorobenzyl bromide, base (e.g., NaH), solvent (e.g., DMF).
-
Conditions: Reaction at 60–80°C for 6–12 hours yields the N-alkylated product.
Step 3: Purification
Chromatographic techniques (e.g., silica gel column) isolate the target compound with >95% purity .
Table 1: Representative Synthesis Parameters
| Parameter | Details |
|---|---|
| Starting Material | 6-Bromoindole (CAS: 52415-29-9) |
| Alkylating Agent | 3-Fluorobenzyl bromide |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Yield | 70–85% (estimated) |
Physicochemical Properties
Experimental and Predicted Data
While explicit data for 6-bromo-1-(3-fluorobenzyl)-1H-indole are scarce, properties can be extrapolated from structurally similar compounds:
Table 2: Physicochemical Properties
The compound is air- and light-sensitive, necessitating storage in inert atmospheres at room temperature .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
6-Bromo-1-(3-fluorobenzyl)-1H-indole is pivotal in constructing complex molecules:
-
Palladium-Catalyzed Cross-Couplings: The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig reactions to form carbon-carbon and carbon-heteroatom bonds . For example, coupling with aryl boronic acids generates biaryl structures common in kinase inhibitors.
-
Functional Group Transformations: The indole NH and benzyl group undergo further modifications, such as Boc protection or reduction, to yield secondary amines or heterocyclic derivatives .
Biological Activity
Indole derivatives exhibit broad bioactivity, including antimicrobial and anticancer effects. Although direct studies on this compound are lacking, analogs like 4-bromo-1-(3-fluorobenzyl)-1H-indole show promise in targeting bacterial enzymes and cancer cell pathways . The fluorine atom enhances metabolic stability and membrane permeability, critical for drug candidate optimization.
Future Directions
Research gaps include:
-
Detailed Pharmacological Profiling: Screening against disease-specific targets (e.g., kinases, GPCRs).
-
Optimized Synthetic Protocols: Developing catalytic asymmetric methods for enantioselective synthesis.
-
Environmental Impact Studies: Assessing ecotoxicity and biodegradation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume